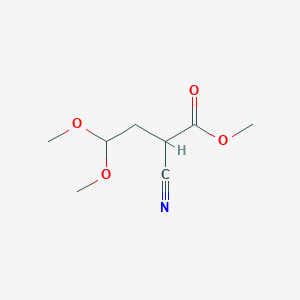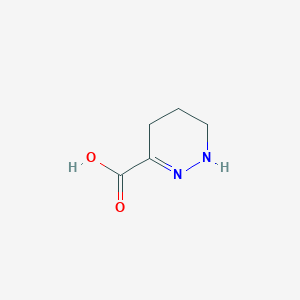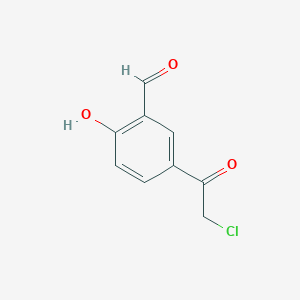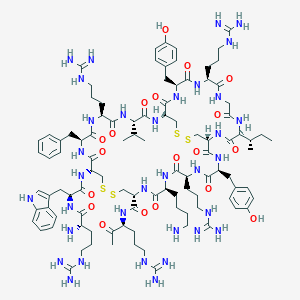
Geneseroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geneseroline is a novel compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Geneseroline has several potential applications in scientific research. One of its primary uses is in the study of cellular signaling pathways. Geneseroline has been shown to inhibit the activity of protein kinase C (PKC), which is a critical enzyme in many signaling pathways. This inhibition allows researchers to study the effects of PKC on various cellular processes. Additionally, geneseroline has been shown to have anti-inflammatory effects, making it a valuable tool for studying inflammatory responses in cells.
Wirkmechanismus
The mechanism of action of geneseroline is unique compared to other compounds that inhibit PKC activity. Geneseroline binds to the regulatory domain of PKC, preventing its activation by other signaling molecules. This binding is reversible, allowing researchers to control the activity of PKC in a precise manner.
Biochemical and Physiological Effects:
Geneseroline has several biochemical and physiological effects. As mentioned above, geneseroline inhibits PKC activity, which can lead to changes in cellular signaling pathways. Additionally, geneseroline has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of PKC. Finally, geneseroline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using geneseroline in lab experiments is its ability to inhibit PKC activity in a precise and reversible manner. This allows researchers to study the effects of PKC on various cellular processes. Additionally, geneseroline has been shown to have anti-inflammatory effects, making it a valuable tool for studying inflammatory responses in cells. However, the synthesis of geneseroline is a time-consuming and challenging process, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on geneseroline. One area of research is the study of the effects of geneseroline on various cellular signaling pathways. Additionally, geneseroline may have potential applications in the treatment of neurodegenerative diseases, given its neuroprotective effects. Finally, researchers may explore the use of geneseroline in combination with other compounds to enhance its effects.
In conclusion, geneseroline is a valuable tool for scientific research, with potential applications in the study of cellular signaling pathways, inflammatory responses, and neurodegenerative diseases. Its unique mechanism of action and biochemical and physiological effects make it a valuable addition to the researcher's toolkit. Further research on geneseroline is necessary to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of geneseroline is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then converted into geneseroline through a series of chemical reactions. The final product is then purified through a process of chromatography to obtain a pure form of geneseroline. The synthesis of geneseroline is a time-consuming and challenging process, but the resulting compound is highly valuable for scientific research.
Eigenschaften
CAS-Nummer |
123871-10-3 |
|---|---|
Produktname |
Geneseroline |
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-ol |
InChI |
InChI=1S/C13H18N2O2/c1-13-6-7-14(2)17-12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
OPAXVHIAQIXNAM-STQMWFEESA-N |
Isomerische SMILES |
C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)O)C)C |
SMILES |
CC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C |
Kanonische SMILES |
CC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C |
Andere CAS-Nummern |
123871-10-3 |
Synonyme |
geneseroline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)



![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)



